molecular formula C15H11FN2O B13429554 7-Fluoro-5-phenyl-1,3-dihydro-2h-1,4-benzodiazepin-2-one CAS No. 2648-00-2

7-Fluoro-5-phenyl-1,3-dihydro-2h-1,4-benzodiazepin-2-one

Cat. No.: B13429554
CAS No.: 2648-00-2
M. Wt: 254.26 g/mol
InChI Key: BHRKXOYRRFPATI-UHFFFAOYSA-N
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Description

2H-1,4-Benzodiazepin-2-one, 7-fluoro-1,3-dihydro-5-phenyl- is a member of the benzodiazepine family, which is known for its psychoactive properties. Benzodiazepines are widely used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. This particular compound, with its unique fluorine and phenyl substitutions, exhibits distinct chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzodiazepin-2-one, 7-fluoro-1,3-dihydro-5-phenyl- typically involves the alkylation of a benzodiazepinone precursor. One common method includes the reaction of 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one-4-oxide with 2-bromoethyl acetate and sodium hydride in dimethylformamide. The product is then treated with acetic anhydride to form a diester, which undergoes ammonolysis using methanolic ammonia to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the precise reaction conditions required for optimal production.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzodiazepin-2-one, 7-fluoro-1,3-dihydro-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its dihydro derivatives.

    Substitution: Halogenation and alkylation reactions are common, where the fluorine or phenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using halogenating agents like chlorine or bromine, while alkylation often involves alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted benzodiazepinones, which can have different pharmacological properties depending on the nature of the substituents.

Scientific Research Applications

2H-1,4-Benzodiazepin-2-one, 7-fluoro-1,3-dihydro-5-phenyl- has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. It binds to the GABA_A receptor, enhancing the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The fluorine and phenyl substitutions contribute to its unique binding affinity and pharmacokinetic profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,4-Benzodiazepin-2-one, 7-fluoro-1,3-dihydro-5-phenyl- is unique due to its specific fluorine and phenyl substitutions, which confer distinct pharmacological properties. These substitutions can affect the compound’s binding affinity, metabolic stability, and overall efficacy compared to other benzodiazepines.

Properties

CAS No.

2648-00-2

Molecular Formula

C15H11FN2O

Molecular Weight

254.26 g/mol

IUPAC Name

7-fluoro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H11FN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)

InChI Key

BHRKXOYRRFPATI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)F)C(=N1)C3=CC=CC=C3

Origin of Product

United States

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